

Spectroscopic Profile of Hedyotisol A: A Technical Guide

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Compound of Interest		
Compound Name:	Hedyotisol A	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Hedyotisol A is a novel dilignan isolated from Hedyotis lawsoniae. Its complex structure necessitates a comprehensive spectroscopic analysis for unambiguous identification and characterization. This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet (UV) spectroscopic data of **Hedyotisol A**. The information presented herein is crucial for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.

Chemical Structure

Molecular Formula: C₄₂H₅₀O₁₆[1]

Molecular Weight: 810.8 g/mol [1]

IUPAC Name: (1S,2S)-2-[4-[(3R,3aS,6R,6aS)-6-[4-[(1S,2S)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3,5-dimethoxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol[1]

Structure:



Hedyotisol A (C42H50O16)

[Chemical Structure Diagram Placeholder]

A detailed 2D chemical structure diagram is required here, which is beyond the capabilities of DOT language for complex molecules.

Please refer to chemical drawing software for an accurate representation.

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Caption: Chemical structure of **Hedyotisol A**.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Hedyotisol A**, obtained from its isolation and structure elucidation.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H-NMR Spectroscopic Data of **Hedyotisol A**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J in Hz)	Assignment
Data not available in search results			

Table 2: 13C-NMR Spectroscopic Data of **Hedyotisol A**

Chemical Shift (δ) ppm	Assignment	
Data not available in search results		

Mass Spectrometry (MS)



Table 3: Mass Spectrometric Data of Hedyotisol A

m/z	Ion Type
Data not available in search results	

Infrared (IR) Spectroscopy

Table 4: IR Absorption Data of Hedyotisol A

Wavenumber (cm ⁻¹)	Functional Group Assignment
Data not available in search results	

Ultraviolet (UV) Spectroscopy

Table 5: UV Absorption Data of Hedyotisol A

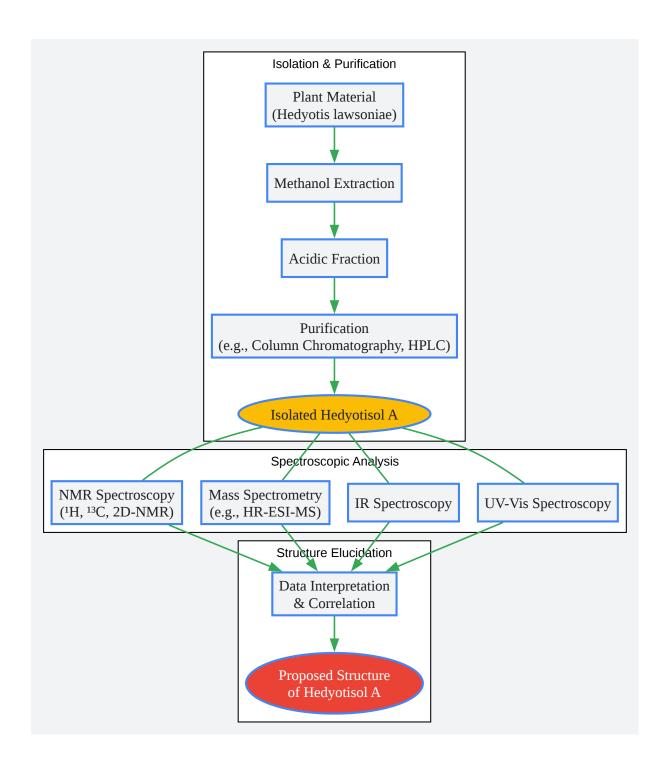
λmax (nm)	Solvent
Data not available in search results	

Experimental Protocols

The spectroscopic data presented were obtained following the isolation of **Hedyotisol A** from the acidic fraction of the methanol extract of Hedyotis lawsoniae. The structural elucidation was accomplished through the collective analysis of the following spectroscopic experiments.[2]

General Workflow for Spectroscopic Analysis of a Natural Product





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Caption: General workflow for the isolation and spectroscopic characterization of **Hedyotisol A**.

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were recorded on a spectrometer in a suitable deuterated solvent. The assignments were supported by two-dimensional NMR techniques such as COSY, HSQC, and HMBC to establish the connectivity of protons and carbons.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), likely with electrospray ionization (ESI), was used to determine the accurate mass and molecular formula of **Hedyotisol A**.

Infrared (IR) Spectroscopy: The IR spectrum was recorded to identify the characteristic functional groups present in the molecule, such as hydroxyl (-OH), aromatic (C=C), and ether (C-O) functionalities.

Ultraviolet (UV) Spectroscopy: The UV-Vis spectrum was obtained to investigate the electronic transitions within the molecule, providing information about the chromophoric systems, particularly the aromatic rings.

Conclusion

The comprehensive spectroscopic analysis of **Hedyotisol A**, including NMR, MS, IR, and UV data, is fundamental for its unequivocal identification and serves as a critical reference for future studies. This technical guide provides a consolidated resource for researchers, facilitating further investigation into the chemical and biological properties of this novel dilignan. The detailed experimental workflow also offers a standard approach for the characterization of other complex natural products.

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References



- 1. Hedyotisol A | C42H50O16 | CID 53354809 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ISOLATION AND STRUCTURES OF HEDYOTISOL-A, -B, AND -C NOVEL DILIGNANS FROM HEDYOTIS LAWSONIAE [jstage.jst.go.jp]
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